molecular formula C32H72CrN2O4 B1588044 Bis(tetrabutylammonium) dichromate CAS No. 56660-19-6

Bis(tetrabutylammonium) dichromate

Cat. No.: B1588044
CAS No.: 56660-19-6
M. Wt: 600.9 g/mol
InChI Key: ZWQUOQAMKSRLDH-UHFFFAOYSA-N
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Description

Bis(tetrabutylammonium) dichromate is a chemical compound with the molecular formula ([(CH_3CH_2CH_2CH_2)_4N]_2Cr_2O_7). It is known for its role as a mild oxidizing agent in various chemical reactions. The compound is characterized by its orange-red color and solid form at room temperature .

Biochemical Analysis

Biochemical Properties

Bis(tetrabutylammonium) dichromate plays a significant role in biochemical reactions. It is used for the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions . It also aids in the conversion of oximes to carbonyl compounds under microwave irradiation

Cellular Effects

It is known that chromium (VI) compounds, which include this compound, are classified as carcinogens . Therefore, it is likely that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an oxidizing agent, it likely exerts its effects at the molecular level through oxidation reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tetrabutylammonium) dichromate can be synthesized by mixing a concentrated aqueous solution of potassium dichromate with twice its molar equivalents of a saturated aqueous tetrabutylammonium bromide solution . The reaction typically occurs at room temperature and results in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain the appropriate molar ratios and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(tetrabutylammonium) dichromate primarily undergoes oxidation reactions. It is used to oxidize various organic compounds, including alcohols and oximes .

Common Reagents and Conditions:

Major Products Formed:

    Aldehydes and Ketones: From the oxidation of alcohols.

    Carbonyl Compounds: From the conversion of oximes.

Scientific Research Applications

Bis(tetrabutylammonium) dichromate has several applications in scientific research:

Comparison with Similar Compounds

    Potassium Dichromate: A common oxidizing agent with similar applications but higher reactivity and toxicity.

    Sodium Dichromate: Another oxidizing agent with similar properties but different solubility and handling characteristics.

    Chromium Trioxide: A strong oxidizing agent used in various industrial processes.

Uniqueness: Bis(tetrabutylammonium) dichromate is unique due to its mild oxidizing properties, making it suitable for selective oxidation reactions. Its solubility in organic solvents and stability under mild conditions also distinguish it from other chromium-based oxidizing agents .

Properties

IUPAC Name

dioxido(dioxo)chromium;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUOQAMKSRLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72CrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56660-19-6
Record name Tetrabutylammonium, salt with chromic acid (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium, salt with chromic acid (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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